molecular formula C20H19N3O4 B2589067 Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034387-71-6

Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2589067
CAS No.: 2034387-71-6
M. Wt: 365.389
InChI Key: RRRDPIKPUMIIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic organic compound featuring a benzyl carbamate group connected to a pyridine-furan hybrid scaffold via a glycine-derived linker (2-oxoethyl). The furan-3-yl substituent on the pyridine ring may enhance solubility and modulate electronic properties, while the carbamate group could improve metabolic stability compared to ester or amide analogs .

Properties

IUPAC Name

benzyl N-[2-[[6-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-11-16-6-7-18(21-10-16)17-8-9-26-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDPIKPUMIIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, often using furfural as a starting material.

    Formation of the Carbamate Group: The carbamate group is formed by reacting an amine with an isocyanate or by using phosgene derivatives.

    Final Coupling: The benzyl group is introduced in the final step through a nucleophilic substitution reaction, where the benzyl halide reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyridine rings may play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Linezolid-Based Carbamates (Antibacterial Conjugates)

Compounds such as Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate (3a) () share the benzyl carbamate and 2-oxoethyl linker but replace the pyridine-furan core with a morpholinophenyl-oxazolidinone system. Key differences:

  • Bioactivity: Linezolid derivatives (e.g., 3a–c) exhibit antibacterial activity against Gram-positive pathogens, attributed to the oxazolidinone moiety’s ribosomal binding . The target compound’s furan-pyridine core may lack this mechanism but could target other pathways.
  • Substituent Effects: The morpholino group in 3a enhances water solubility, whereas the furan in the target compound may increase lipophilicity, affecting membrane permeability.
Bromopyridine Carbamate (Medicinal Chemistry Intermediate)

Benzyl 2-(2-amino-5-bromopyridin-3-ylamino)-2-oxoethyl(methyl)carbamate () features a 5-bromo-pyridin-3-yl group instead of the furan-substituted pyridine.

  • Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate. In contrast, the furan group in the target compound may limit such reactivity but improve π-π stacking interactions in binding .
  • Biological Implications : Bromine’s electronegativity could alter binding affinity compared to furan’s electron-rich aromatic system.
Tetrazole-Containing Carbamate (Bioisostere)

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate () replaces the furan with a tetrazole ring, a common bioisostere for carboxylic acids.

  • Pharmacokinetics : Tetrazole improves metabolic stability and mimics carboxylate groups in target binding. The target compound’s furan may offer similar steric bulk but lacks hydrogen-bonding capacity .
  • Molecular Weight: The tetrazole analog has a higher molecular weight (404.4 g/mol vs.
Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
Target Compound C₂₀H₁₉N₃O₅* ~389.39 Furan-3-yl, pyridine Not reported (inferred) N/A
Linezolid Conjugate (3a) C₂₄H₂₆FN₃O₆ 495.48 Morpholinophenyl, oxazolidinone Antibacterial
Bromopyridine Carbamate C₁₆H₁₆BrN₅O₃ 406.23 5-Bromo-pyridine Medicinal intermediate
Tetrazole Analog C₂₁H₁₇FN₆O₂ 404.40 Tetrazole, fluoro Research use (life sciences)

Structure-Activity Relationships (SAR)

  • Carbamate Linker : Essential for stability across all compounds; replacement with esters or amides reduces half-life .
  • Aromatic Substituents: Furan (Target): Enhances π-stacking but may reduce polarity vs. morpholino (3a) or tetrazole ().
  • Heterocyclic Cores: Pyridine in the target and analogs serves as a rigid scaffold, while oxazolidinone (3a) or tetrazole () introduces distinct electronic profiles.

Biological Activity

Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzyl group, a carbamate functional group, and a pyridine derivative, along with a furan ring, which may influence its interactions within biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Component Structure Functional Group
BenzylC6H5CH2Aromatic Hydrocarbon
FuranC4H4OHeterocyclic Compound
PyridineC5H5NHeterocyclic Compound
CarbamateRNHCOOR'Amide Derivative

This combination of functional groups suggests that the compound may exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Preliminary studies indicate that compounds containing furan and pyridine rings often exhibit antimicrobial properties. The presence of these moieties in this compound suggests potential effectiveness against various microbial strains.

Anticancer Potential

Research on similar furan derivatives has shown promising anticancer activities. For instance, derivatives with furan rings have been linked to mechanisms that induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy in targeting cancer cell lines through specific pathways.

Neuroprotective Effects

The compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress has been highlighted in studies focusing on diabetes treatment. A related scaffold demonstrated significant β-cell protective activity, suggesting that this compound could similarly mitigate ER stress-induced cell death, potentially offering therapeutic benefits for diabetes management .

Case Studies and Research Findings

  • β-cell Protection Against ER Stress : A study identified a related compound that exhibited maximal β-cell protective activity at an EC50 of 0.1 ± 0.01 μM, indicating high potency in preventing cell death due to ER stress . This finding suggests that this compound may have similar protective effects.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that specific substitutions on the core structure can significantly influence biological activity. For example, modifications to the phenyl ring led to enhanced activity against β-cell dysfunction . This insight can guide future modifications of this compound for improved efficacy.

Q & A

Q. What are the common synthetic routes for preparing benzyl carbamate derivatives, and how can they be adapted for this compound?

  • Methodological Answer: Benzyl carbamates are typically synthesized via carbamate bond formation between an amine and a benzyl chloroformate or activated carbonate under basic conditions. For this compound, the pyridinyl-furan methylamine intermediate should first be prepared through coupling reactions (e.g., Suzuki-Miyaura for furan-pyridine linkage). Subsequent reaction with benzyl chloroformate in dichloromethane, using triethylamine as a base, can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
  • Example Protocol:
StepReagents/ConditionsYield
Amine synthesis6-(Furan-3-yl)pyridin-3-ylmethylamine, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O65-75%
CarbamationBenzyl chloroformate, Et₃N, DCM, 0°C → RT80-85%

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR: Verify pyridine (δ ~8.5-9.0 ppm) and furan (δ ~6.5-7.5 ppm) proton signals.
  • IR Spectroscopy: Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Match the molecular ion peak to the exact mass (e.g., C₂₁H₂₀N₃O₄⁺ requires m/z 378.1449) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer: Screen for anti-inflammatory or anticancer activity using:
  • In vitro cytotoxicity assays (MTT): Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • NF-κB inhibition: Luciferase reporter assays in TNF-α-stimulated cells.
  • ROS scavenging assays: DCFH-DA probe in oxidative stress models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer: Systematically modify substituents and evaluate effects:
  • Pyridine/furan substitution: Replace furan with thiophene or phenyl to assess heterocycle influence.
  • Carbamate linker: Compare benzyl with tert-butyl or fluorenylmethyl groups for stability/activity trade-offs.
  • In silico docking: Use AutoDock Vina to predict binding to targets like COX-2 or FAK kinase .
  • Example SAR Table:
ModificationBioactivity (IC₅₀, μM)Solubility (LogP)
Parent compound12.3 ± 1.22.8
Thiophene analog8.9 ± 0.93.1

Q. What strategies address contradictory data between in vitro and in vivo efficacy studies?

  • Methodological Answer:
  • Pharmacokinetic profiling: Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Poor absorption may explain in vivo inefficacy.
  • Metabolite identification: Use hepatocyte microsomes to detect rapid carbamate hydrolysis.
  • Formulation optimization: Encapsulate in PEGylated liposomes to enhance stability .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Methodological Answer:
  • Chiral chromatography: Use Chiralpak IC column (hexane:isopropanol 90:10) to resolve enantiomers.
  • Circular Dichroism (CD): Compare optical rotation with a pure enantiomer standard.
  • X-ray crystallography: Resolve crystal structure to confirm absolute configuration .

Data Contradiction Analysis

Q. How to resolve discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer:
  • Mechanistic profiling: Perform transcriptomics (RNA-seq) to identify cell line-specific pathway activation (e.g., p53 status in MCF-7 vs. HeLa).
  • Check assay conditions: Standardize serum concentration (e.g., 10% FBS) and incubation time (48-72 hr) .

Safety and Handling

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer: Store at -20°C under inert gas (Ar/N₂) in amber vials. Monitor stability via HPLC every 6 months (retention time shift >5% indicates degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.